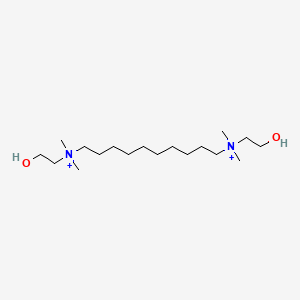
C10-Dichol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1,10-Decanediaminium, N,N’-bis(2-hydroxyethyl)-N,N,N’,N’-tetramethyl- is a quaternary ammonium compound. It is known for its surfactant properties, which make it useful in various industrial and scientific applications. This compound is characterized by its long alkyl chain and multiple functional groups, which contribute to its unique chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Decanediaminium, N,N’-bis(2-hydroxyethyl)-N,N,N’,N’-tetramethyl- typically involves the reaction of decanediamine with ethylene oxide and methyl iodide. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.
Solvent: Common solvents include water or alcohols to dissolve the reactants.
Catalyst: A base such as sodium hydroxide or potassium hydroxide to promote the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions
1,10-Decanediaminium, N,N’-bis(2-hydroxyethyl)-N,N,N’,N’-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Substitution: The quaternary ammonium groups can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to yield decanediamine and other products.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Nucleophiles: Halides or other nucleophiles for substitution reactions.
Acids/Bases: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.
Major Products
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Substitution: Various substituted ammonium compounds.
Hydrolysis: Decanediamine and ethylene glycol derivatives.
科学的研究の応用
1,10-Decanediaminium, N,N’-bis(2-hydroxyethyl)-N,N,N’,N’-tetramethyl- has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in cell culture and molecular biology as a detergent to lyse cells and solubilize proteins.
Medicine: Investigated for its potential antimicrobial properties and use in drug delivery systems.
Industry: Utilized in the formulation of personal care products, cleaning agents, and industrial lubricants.
作用機序
The mechanism of action of 1,10-Decanediaminium, N,N’-bis(2-hydroxyethyl)-N,N,N’,N’-tetramethyl- involves its interaction with biological membranes and proteins. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to cell lysis. Additionally, it can interact with proteins, altering their structure and function. The molecular targets include cell membranes and various enzymes involved in metabolic pathways.
類似化合物との比較
Similar Compounds
- N1,N1,N6,N6-Tetrakis (2-hydroxyethyl)adipamide
- Triethylenetetramine
- 1,2-Ethanediamine, N,N’-bis(2-aminoethyl)-
Uniqueness
1,10-Decanediaminium, N,N’-bis(2-hydroxyethyl)-N,N,N’,N’-tetramethyl- is unique due to its specific combination of a long alkyl chain and multiple quaternary ammonium groups. This structure imparts distinct surfactant properties, making it more effective in disrupting lipid bilayers and solubilizing proteins compared to similar compounds.
特性
CAS番号 |
32040-45-2 |
|---|---|
分子式 |
C18H42N2O22+ |
分子量 |
318.5 g/mol |
IUPAC名 |
2-hydroxyethyl-[10-[2-hydroxyethyl(dimethyl)azaniumyl]decyl]-dimethylazanium |
InChI |
InChI=1S/C18H42N2O2/c1-19(2,15-17-21)13-11-9-7-5-6-8-10-12-14-20(3,4)16-18-22/h21-22H,5-18H2,1-4H3/q+2 |
InChIキー |
GYPLOIGEEGQIPE-UHFFFAOYSA-N |
SMILES |
C[N+](C)(CCCCCCCCCC[N+](C)(C)CCO)CCO |
正規SMILES |
C[N+](C)(CCCCCCCCCC[N+](C)(C)CCO)CCO |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
C10-Dichol C10-Dichol dibromide decamethylene bis(hydroxyethyl)dimethylammonium bromide |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















